6-Iodoimidazo[1,2-a]pyridine hydrochloride
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Overview
Description
6-Iodoimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the CAS Number: 1205744-55-3 . It has a molecular weight of 280.5 . The compound is solid in physical form and is stored in a refrigerator .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which 6-Iodoimidazo[1,2-a]pyridine hydrochloride belongs, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The Inchi Code of 6-Iodoimidazo[1,2-a]pyridine hydrochloride is1S/C7H5IN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H
. This code represents the molecular structure of the compound. Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are synthesized from easily available chemicals, making them desirable for use in various branches of chemistry .Physical And Chemical Properties Analysis
6-Iodoimidazo[1,2-a]pyridine hydrochloride is a solid substance . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Anticancer Agents
A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized, and characterized . Most of the synthetic compounds showed submicromolar inhibitory activity against various tumor cell lines .
PI3Kα Inhibitors
Phosphatidylinositol 3-kinase (PI3K) is a lipid kinase that plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism . Aberrant expression of the PI3K signaling pathway is often associated with tumorigenesis, progression, and poor prognosis . Hence, PI3K inhibitors have attracted significant interest for the treatment of cancer .
Organic Syntheses
6-Iodoimidazo[1,2-a]pyridine hydrochloride is used in organic syntheses . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Pharmaceutical Intermediates
6-Iodoimidazo[1,2-a]pyridine hydrochloride is used as pharmaceutical intermediates . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .
Cell Cycle Arrest and Cell Apoptosis Inducers
Some 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives induced cell cycle arrest at G2/M phase and cell apoptosis of HCC827 cells by inhibition of PI3Kα .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 6-Iodoimidazo[1,2-a]pyridine hydrochloride are proteins modified by three prenyl transferases, RGGT, GGT-I (geranylgeranyl transferase type I), and FT (farnesyl transferase) . These proteins play a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation .
Mode of Action
6-Iodoimidazo[1,2-a]pyridine hydrochloride interacts with its targets by inhibiting the prenylation of Rab11A, Rap1A/Rap1B, and Ras proteins . Prenylation is a post-translational modification involving the addition of lipid groups to proteins, which facilitates their attachment to cell membranes and influences protein-protein interactions .
Biochemical Pathways
The inhibition of protein prenylation by 6-Iodoimidazo[1,2-a]pyridine hydrochloride affects several biochemical pathways. One of the key pathways is the phosphatidylinositol 3-kinase (PI3K) signalling pathway . Aberrant expression of the PI3K signalling pathway is often associated with tumourigenesis, progression, and poor prognosis .
Result of Action
The molecular and cellular effects of 6-Iodoimidazo[1,2-a]pyridine hydrochloride’s action include the disruption of protein prenylation, leading to altered cellular processes such as signal transduction, cell proliferation, and differentiation . In the context of cancer, this disruption can inhibit tumour growth and progression .
properties
IUPAC Name |
6-iodoimidazo[1,2-a]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTXQPGNRLLPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodoimidazo[1,2-a]pyridine hydrochloride |
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